Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine

説明

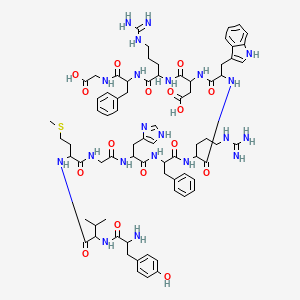

Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine is a complex substance used in scientific research1. Its versatile properties make it ideal for studying protein synthesis and understanding molecular interactions1.

Synthesis Analysis

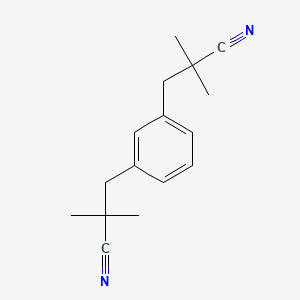

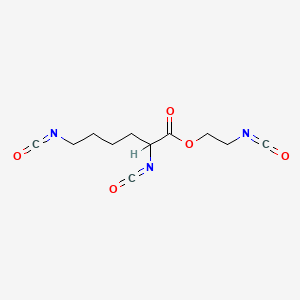

The synthesis of Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine is not explicitly mentioned in the search results. However, the synthesis of such complex molecules often involves peptide synthesis techniques, which are well-established in the field of biochemistry.Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, given its name, it appears to be a peptide, a type of molecule composed of amino acids linked in a specific sequence. The specific sequence of amino acids gives each peptide its unique structure and function.Chemical Reactions Analysis

The specific chemical reactions involving Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine are not detailed in the search results. However, as a peptide, it would be expected to participate in reactions typical of peptides, such as hydrolysis and condensation.Physical And Chemical Properties Analysis

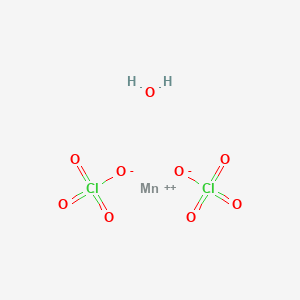

The physical and chemical properties of Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine are not explicitly provided in the search results. However, as a peptide, it would be expected to have properties such as solubility in water, susceptibility to enzymatic degradation, and the ability to form specific shapes based on the sequence of amino acids.科学的研究の応用

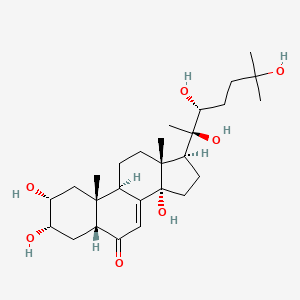

Peptidylglycine Alpha-Amidating Enzyme Characterization The bifunctional peptidylglycine alpha-amidating enzyme (alpha-AE) plays a crucial role in the conversion of glycine-extended prohormones to their biologically active alpha-amidated forms. A study on a clonal Chinese hamster ovary cell line demonstrated significant secretion of active alpha-AE, and the enzyme's overexpression in these cells was found to enhance the expression of the endogenous gene, suggesting a feedback mechanism on the alpha-AE gene. This research could be fundamental in understanding the enzymatic processes involved in the maturation of peptide hormones and neurotransmitters (Miller et al., 1992).

Prebiotic Synthesis of α-Amino Acids Research on prebiotic chemistry revealed the synthesis of various α-amino acids, including tyrosine, under UV irradiation using N-oxaloglycine from a glyoxylic acid and ammonia mixture. This process, involving an alkylating agent and acetone as the initiator, provides insights into the primordial conditions that may have led to the formation of amino acids on early Earth (Nishizawa & Egami, 1982).

Role of Zinc in Bifunctional Peptidylglycine Alpha-Amidating Enzyme Investigations into the bifunctional peptidylglycine alpha-amidating enzyme (alpha-AE) highlighted the importance of zinc for its catalytic activity. The enzyme requires zinc for maximal activity, and the presence or absence of asparagine-linked oligosaccharide does not affect the enzyme's catalytic efficiency. This research underscores the significance of metal ions in enzyme function and could have implications in the design of enzyme inhibitors or activators (Bell et al., 1997).

Tyrosinase Inhibitory Activity by Peptides Tyrosinase inhibition is relevant in various fields, including food, cosmetics, and medicine. A study focusing on peptide libraries derived from industrial proteins found that certain peptides can bind to and inhibit tyrosinase. The findings revealed that strong tyrosinase-binding peptides contain arginine residues, often in combination with phenylalanine, and the presence of hydrophobic, aliphatic residues like valine, alanine, or leucine is important for tyrosinase inhibition. This research could lead to the development of novel inhibitors for commercial applications (Schurink et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly provided in the search results. However, like all chemicals, appropriate safety measures should be taken when handling it to prevent exposure and potential harm.

将来の方向性

The future directions of research involving this compound are not explicitly provided in the search results. However, given its complexity and potential for studying protein synthesis and molecular interactions, it could be a valuable tool in biochemical and biomedical research1.

特性

IUPAC Name |

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[5-carbamimidamido-1-[[1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWUQPQBOGLSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H99N21O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657546 | |

| Record name | Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1570.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine | |

CAS RN |

72711-43-4 | |

| Record name | Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)

![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)

![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)